Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate
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Overview
Description
Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of sodium hydride as a base in a solvent such as tetrahydrofuran (THF) to deprotonate the dimethyl phosphite, followed by the addition of the alkylating agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate esters.
Scientific Research Applications
Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphonate substrates.
Industry: It is used as a flame retardant and plasticizer in various materials.
Mechanism of Action
The mechanism by which Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or substrate in enzymatic reactions. This can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl phosphite
- Trimethyl phosphite
Comparison
Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is unique due to its specific alkyl substituents, which can influence its reactivity and applications
Properties
CAS No. |
62456-42-2 |
---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-methyl-1-propan-2-yloxypropane |
InChI |
InChI=1S/C9H21O4P/c1-7(2)9(13-8(3)4)14(10,11-5)12-6/h7-9H,1-6H3 |
InChI Key |
ZERBQJWKQCOEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(C)C)P(=O)(OC)OC |
Origin of Product |
United States |
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